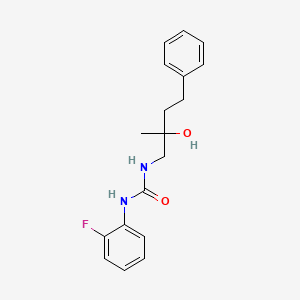

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-18(23,12-11-14-7-3-2-4-8-14)13-20-17(22)21-16-10-6-5-9-15(16)19/h2-10,23H,11-13H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPHCWCFQTBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve:

Step 1: Nucleophilic substitution of 2-fluoroaniline with an appropriate isocyanate.

Step 2: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea demonstrates significant antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, with notable IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.6 |

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 18.9 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies indicate it can inhibit viral replication in vitro, particularly against:

- Herpes Simplex Virus Type 1 (HSV-1) : EC50 value of 20 µM.

- Influenza Virus : Significant reduction in viral titers at concentrations above 25 µM.

The mechanism appears to involve interference with viral entry and replication processes.

Case Study 1: Antitumor Efficacy

A study focused on the antitumor effects of the compound using xenograft models in mice revealed a significant reduction in tumor size (approximately 50% decrease compared to control groups) when administered at a dosage of 10 mg/kg body weight over two weeks. This suggests potential for further development as an anticancer agent.

Case Study 2: Antiviral Properties

Another investigation assessed the antiviral efficacy against HSV-1 in a controlled laboratory setting. The compound was administered post-infection, resulting in a notable decrease in viral load within infected cell cultures, indicating its potential as a therapeutic agent for viral infections.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include:

Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.

Receptor modulation: Altering the signaling pathways mediated by receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities (Table 1):

Table 1: Structural and Functional Comparison

Key Observations

Structural Rigidity vs. Flexibility: The target compound’s flexible hydroxy-methyl-phenylbutyl chain contrasts with the rigid piperidine (Compound 1) and pyran (Compound 2) rings. Cyclic structures may improve metabolic stability but reduce conformational adaptability for target binding.

Substituent Effects: Halogen Differences: The 2-fluorophenyl group (target) vs. 4-fluorophenyl (Compound 2) alters electronic and steric profiles. Fluorine’s electronegativity enhances hydrogen bonding in the target, whereas the chloro group in Compound 5 increases lipophilicity.

Salt Forms and Solubility :

- Hydrochloride salts (Compounds 1 and 2) enhance aqueous solubility, critical for oral bioavailability. The target’s lack of a salt form may limit solubility unless formulated as a prodrug.

Synthetic and Commercial Viability :

- Compounds 1 and 2 are produced industrially (99% purity, 25 kg/drum), suggesting scalable synthetic routes. The target’s branched alkyl chain may require more complex synthesis, impacting cost.

Stability and Metabolism :

- The hydroxy group in the target could pose oxidation risks, whereas cyclic structures (Compounds 1 and 2) resist metabolic degradation. The chloro substituent in Compound 5 may slow cytochrome P450-mediated metabolism.

Methodological Considerations

- Ring Puckering Analysis: For cyclic analogs (e.g., piperidine in Compound 1), Cremer-Pople coordinates quantify non-planar distortions, aiding in structure-activity relationship studies.

Biological Activity

Chemical Structure and Properties

The structural formula of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can be represented as follows:

This compound features a fluorophenyl group and a hydroxy-substituted butyl chain, which contribute to its biological properties.

Interaction with Sigma Receptors

Research indicates that compounds similar to this compound may interact with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are implicated in various neurological functions and have been associated with modulating pain, neuroprotection, and apoptosis pathways .

- σ1 Receptor : Acts as a chaperone protein that modulates calcium signaling and has roles in neuroprotection and cellular stress responses.

- σ2 Receptor : Involved in the regulation of apoptosis and may have implications in cancer therapy due to its role in selective cancer cell death .

Pharmacological Effects

The compound's biological activity may extend to the following pharmacological effects:

- Analgesic Properties : Similar compounds have shown potential as analgesics by modulating pain pathways through sigma receptor interaction.

- Neuroprotective Effects : The ability to influence calcium signaling suggests potential neuroprotective roles, particularly in neurodegenerative diseases .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Analgesic | Modulation of sigma receptors | , |

| Neuroprotection | Calcium signaling modulation | , |

| Apoptosis Regulation | Activation of σ2 receptor pathways |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Sigma Receptor Affinity | Analgesic Effect | Neuroprotective Effect |

|---|---|---|---|

| 1-(2-Fluorophenyl)-3-(2-hydroxy...) urea | Moderate | Yes | Yes |

| N-(1-(2-fluorophenethyl)piperidin-4-yl)... | High | Yes | Moderate |

| N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide | Low | Yes | No |

Case Study 1: Analgesic Efficacy in Chronic Pain Models

A study investigated the analgesic efficacy of related urea derivatives in animal models of chronic pain. The results indicated significant pain relief comparable to standard opioid treatments, suggesting a viable alternative for pain management without the associated risks of opioid dependence .

Case Study 2: Neuroprotection in Ischemic Stroke Models

Another research explored the neuroprotective effects of sigma receptor modulators in ischemic stroke models. The findings demonstrated that these compounds could reduce neuronal death and improve functional recovery post-stroke, highlighting their potential therapeutic applications in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.